1H-2,3-Benzoxazin-1-one
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Overview
Description
1H-2,3-Benzoxazin-1-one is an organic compound with the molecular formula C8H5NO2. It belongs to the class of benzoxazinones, which are characterized by a benzene ring fused to an oxazine ring containing a ketone group. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-2,3-Benzoxazin-1-one can be synthesized through several methods. One common approach involves the cyclization of N-acylated anthranilic acid derivatives. The cyclization agents used include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . Another method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, which allows for the synthesis of 2-substituted derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of cyclizing agents and reaction conditions may vary to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-2,3-Benzoxazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: Reaction with amines, phenylhydrazine, and Grignard reagents.
Oxidation and Reduction Reactions: Oxidation with agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Amines: Fusion with amines to form o-aroyl benzamides.
Phenylhydrazine: Reaction to form 1,3-diaryl-1,2-dihydrophthalazin-4-ones.
Grignard Reagents: Formation of o-aroyl-triaryl-methanols, which can cyclize to 1,1,4-triaryl-1H-2,3-benzoxazines.
Major Products:
- o-Aroyl Benzamides
- 1,3-Diaryl-1,2-dihydrophthalazin-4-ones
- 1,1,4-Triaryl-1H-2,3-benzoxazines
Scientific Research Applications
1H-2,3-Benzoxazin-1-one has a wide range of applications in scientific research:
- Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds .
- Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets .
- Medicine: Explored for its potential therapeutic properties, including anti-neoplastic and protease inhibitory activities .
- Industry: Utilized in the development of high-performance materials, such as polybenzoxazine resins .
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-2,3-Benzoxazin-1-one can be compared with other similar compounds, such as:
- 4H-3,1-Benzoxazin-4-one: Another benzoxazinone derivative with similar synthetic routes and applications .
- 4H-3,1-Benzothiazin-4-one: A sulfur-containing analog with distinct biological activities .
- 2-Methyl-3,1-benzoxazin-4-one: Known for its role in the synthesis of biologically important quinolin-2-ones .
Uniqueness: this compound stands out due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form valuable products makes it a compound of significant interest in both academic and industrial research.
Properties
CAS No. |
611-31-4 |
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Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2,3-benzoxazin-1-one |
InChI |
InChI=1S/C8H5NO2/c10-8-7-4-2-1-3-6(7)5-9-11-8/h1-5H |
InChI Key |
XBBMTLDJZXQHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NOC2=O |
Origin of Product |
United States |
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